N-(2-methoxybenzyl)-N'-(4-methoxyphenyl)urea
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Overview
Description
N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of two methoxy groups attached to benzyl and phenyl rings, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)urea typically involves the reaction of 2-methoxybenzylamine with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction can be represented as follows:
2-methoxybenzylamine+4-methoxyphenyl isocyanate→N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)urea
Industrial Production Methods: In an industrial setting, the production of N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where one of the methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)urea is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry: N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)urea is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological responses. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- N-(2-methoxybenzyl)-N’-(4-chlorophenyl)urea
- N-(2-methoxybenzyl)-N’-(4-nitrophenyl)urea
- N-(2-methoxybenzyl)-N’-(4-methylphenyl)urea
Comparison: N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)urea is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit distinct properties, such as increased solubility in organic solvents or enhanced bioactivity.
Conclusion
N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)urea is a versatile compound with potential applications in various fields. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis and a promising candidate for biological and medicinal research. Further studies are needed to fully explore its potential and develop new applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-9-7-13(8-10-14)18-16(19)17-11-12-5-3-4-6-15(12)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCAXYCQEQADNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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